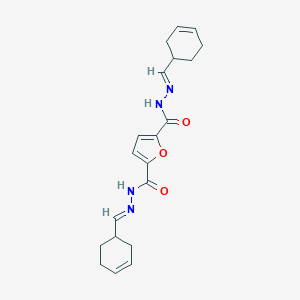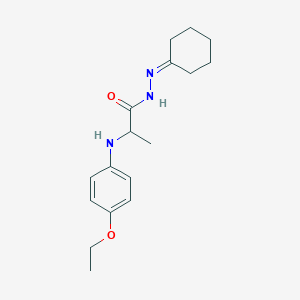![molecular formula C18H15BrN4O4S B449374 4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE](/img/structure/B449374.png)
4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which can be synthesized by reacting 1-methylpyrazole with bromine under controlled conditions . This intermediate is then subjected to further reactions to introduce the carbohydrazonoyl and phenyl benzenesulfonate groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromine atom could yield a bromoalcohol, while substitution reactions could produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A simpler compound that serves as a precursor in the synthesis of the target compound.
1-methyl-4-bromopyrazole: Another related compound with similar structural features.
Uniqueness
4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C18H15BrN4O4S |
|---|---|
Peso molecular |
463.3g/mol |
Nombre IUPAC |
[4-[(E)-[(4-bromo-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H15BrN4O4S/c1-23-17(16(19)12-21-23)18(24)22-20-11-13-7-9-14(10-8-13)27-28(25,26)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,24)/b20-11+ |
Clave InChI |
GJRGHHDRIGEYCV-RGVLZGJSSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES isomérico |
CN1C(=C(C=N1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CN1C(=C(C=N1)Br)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~6~-bis[1-(1-naphthyl)ethylidene]hexanedihydrazide](/img/structure/B449292.png)
![6-(2-Methylbutan-2-yl)-2-{[(undecafluorocyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449295.png)
![N'~1~,N'~8~-bis(bicyclo[2.2.1]hept-5-en-2-ylmethylene)octanedihydrazide](/img/structure/B449296.png)
![N-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B449301.png)
![2,4-dichloro-N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449302.png)
![N'~1~,N'~8~-ditricyclo[3.3.1.1~3,7~]dec-2-ylideneoctanedihydrazide](/img/structure/B449303.png)

![N-{3-nitrophenyl}-2-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-2-oxoacetamide](/img/structure/B449305.png)


![3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE](/img/structure/B449311.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B449312.png)
![4-[2-(3-Ethoxy-4-{2-[4-(ethoxycarbonyl)anilino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B449314.png)
![4-CHLORO-1-METHYL-N'-{(E)-1-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B449315.png)
